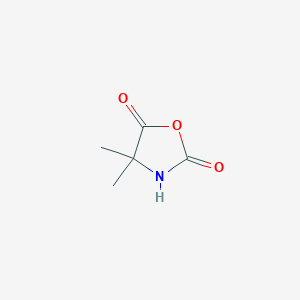

4,4-Dimethyloxazolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4-Dimethyloxazolidine-2,5-dione is a useful research compound. Its molecular formula is C21H14BrFN2O3 and its molecular weight is 441.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Agent

Application Overview:

4,4-Dimethyloxazolidine-2,5-dione is primarily utilized as an antimicrobial agent. It is effective in controlling bacterial and fungal growth in several industrial applications.

Industrial Uses:

- Oil Recovery: Employed in oil recovery drilling muds and packer fluids to prevent microbial contamination.

- Metalworking Fluids: Incorporated into cutting fluids to enhance performance and longevity.

- Adhesives and Paints: Used in latex paints and resin emulsions to maintain product integrity by inhibiting microbial growth .

Toxicity and Safety:

The compound has been classified as slightly toxic based on acute toxicity studies. It is categorized as a severe eye irritant but does not cause skin sensitization .

Electrochemical Applications

Battery Technology:

Recent studies have highlighted the potential of this compound as an additive in lithium-ion batteries (LIBs). Its role involves enhancing the stability of the solid electrolyte interphase (SEI), which is crucial for battery performance.

Research Findings:

- The compound reduces at higher potentials compared to standard electrolytes, indicating its effectiveness in forming protective layers on electrodes .

- Laser desorption/ionization mass spectrometry (LDI-MS) has been employed to analyze the interphase formed by this compound, revealing insights into its distribution and interaction with electrode materials .

Corrosion Inhibition

Application Overview:

this compound has been studied for its potential as a corrosion inhibitor for metals exposed to acidic environments.

Case Study Insights:

- Electrochemical and quantum chemical calculations have demonstrated that this compound can significantly reduce corrosion rates of mild steel in hydrochloric acid solutions. This application is particularly relevant in industries dealing with metal processing and maintenance .

Chemical Synthesis

Role in Organic Chemistry:

As a precursor or reagent in organic synthesis, this compound is utilized for creating various chemical derivatives. Its structure allows it to participate in reactions that yield valuable products for pharmaceuticals and agrochemicals.

Data Summary Table

| Application Area | Specific Use Cases | Toxicity Classification |

|---|---|---|

| Antimicrobial Agent | Oil recovery, metalworking fluids | Slightly toxic (acute) |

| Electrochemical Additive | Lithium-ion batteries | Severe eye irritant |

| Corrosion Inhibition | Mild steel in hydrochloric acid | Not a skin sensitizer |

| Chemical Synthesis | Precursor for organic compounds | Minimal mutagenicity risk |

Propriétés

Numéro CAS |

5839-88-3 |

|---|---|

Formule moléculaire |

C21H14BrFN2O3 |

Poids moléculaire |

441.2 g/mol |

Nom IUPAC |

4,4-dimethyl-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C5H7NO3/c1-5(2)3(7)9-4(8)6-5/h1-2H3,(H,6,8) |

Clé InChI |

NQJCXUZVNLXRIL-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)OC(=O)N1)C |

SMILES canonique |

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.